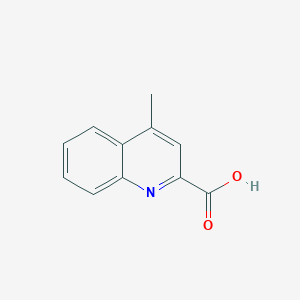

4-Methylquinoline-2-carboxylic acid

Overview

Description

4-Methylquinoline-2-carboxylic acid (CAS Number: 40609-76-5) is a chemical compound with the molecular formula C₁₁H₉NO₂ . It is also known as 2-carboxy-4-methyl quinoline . This compound belongs to the quinoline family and exhibits interesting properties that make it relevant for various applications .

Synthesis Analysis

The synthesis of 4-Methylquinoline-2-carboxylic acid involves specific chemical reactions. While I don’t have access to specific synthetic procedures, researchers typically employ organic synthesis methods to obtain this compound. These methods may include cyclization reactions, carboxylation, and functional group transformations. Further exploration of the literature would provide detailed synthetic routes .

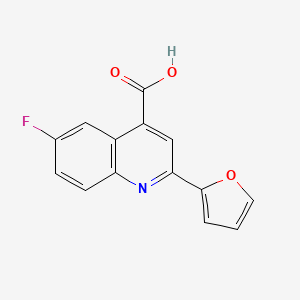

Molecular Structure Analysis

The molecular structure of 4-Methylquinoline-2-carboxylic acid consists of a quinoline ring with a carboxylic acid functional group at the 2-position and a methyl group at the 4-position. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity. Researchers often use techniques like X-ray crystallography or NMR spectroscopy to elucidate the precise structure .

Chemical Reactions Analysis

4-Methylquinoline-2-carboxylic acid can participate in various chemical reactions due to its functional groups. Some potential reactions include esterification, amidation, and decarboxylation. Investigating its reactivity with different reagents and conditions is essential for understanding its versatility .

Physical And Chemical Properties Analysis

Scientific Research Applications

Medicinal Chemistry: Anticancer and Antimicrobial Applications

4-Methylquinoline-2-carboxylic acid is a quinoline derivative that plays a significant role in medicinal chemistry due to its structural similarity to various biologically active compounds. Quinoline derivatives are known for their broad spectrum of bio-responses, including anticancer and antimicrobial activities . They are considered privileged structures in drug discovery programs and are often used as scaffolds for synthesizing new pharmacophores.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In synthetic organic chemistry, 4-Methylquinoline-2-carboxylic acid serves as a building block for constructing complex heterocyclic compounds . Its reactivity allows for various modifications, enabling the synthesis of diverse molecules with potential biological activities.

Industrial Chemistry: Solvent and Catalyst Development

The quinoline structure is integral in industrial applications, particularly in the development of solvents and catalysts . Its derivatives can enhance the efficiency of catalytic processes and are used in the purification of certain chemicals.

Material Science: Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives have applications in material science, particularly in the development of OLEDs . Their structural properties allow for the creation of compounds that emit light, which is crucial for the advancement of display and lighting technologies.

Environmental Science: Analytical Methods for Pollutant Detection

In environmental science, quinoline compounds are used in analytical methods to detect and quantify pollutants . Their chemical properties make them suitable for developing assays that can identify environmental contaminants.

Biochemistry Research: Enzyme Inhibition Studies

In biochemistry research, 4-Methylquinoline-2-carboxylic acid is utilized in enzyme inhibition studies to understand metabolic pathways and develop inhibitors for therapeutic use . Its interaction with enzymes can provide insights into the design of drugs targeting specific biochemical reactions.

Mechanism of Action

Target of Action

4-Methylquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in the fields of industrial and synthetic organic chemistry . .

Result of Action

While quinoline derivatives have been studied for their potential biological and pharmaceutical activities

properties

IUPAC Name |

4-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-6-10(11(13)14)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDSKOATHWHNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353699 | |

| Record name | 4-methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40609-76-5 | |

| Record name | 4-methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)